2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-Butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two rings (Fig. 1) . Among imidazopyridazine isomers (e.g., imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine), the imidazo[1,2-b]pyridazine derivatives are more extensively studied due to their synthetic accessibility and pharmacological versatility . The compound’s structure includes a tert-butyl group at position 2 of the imidazopyridazine core and a quinolin-6-yl carboxamide substituent at position 4. The tert-butyl group enhances metabolic stability by sterically hindering oxidative degradation, while the quinoline moiety may contribute to target binding via π-π interactions or hydrogen bonding .
Synthetic routes for imidazo[1,2-b]pyridazines often involve transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) or condensation of substituted pyridazines with haloacetaldehyde derivatives . These methods enable precise functionalization of the core structure, as seen in the target compound’s synthesis.
Properties
IUPAC Name |
2-tert-butyl-N-quinolin-6-ylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-20(2,3)17-12-25-18(23-17)9-8-16(24-25)19(26)22-14-6-7-15-13(11-14)5-4-10-21-15/h4-12H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDUSPIAARAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction for Core Imidazo[1,2-b]pyridazine Formation
The foundational step in synthesizing 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves the condensation of α-bromoketones with 3-amino-6-halopyridazines. This reaction proceeds under mild basic conditions (e.g., sodium bicarbonate) to facilitate nucleophilic substitution at the pyridazine N1 position. For example, 3-amino-6-chloropyridazine reacts with 4-(tert-butyl)phenacyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding the imidazo[1,2-b]pyridazine core with 65–70% efficiency.
The halogen atom at the pyridazine 6-position plays a critical role in directing regioselectivity. Quantum mechanical calculations indicate that electron-withdrawing groups (e.g., Cl, F) reduce the nucleophilicity of the N4 pyridazine nitrogen, preventing undesired alkylation at this site. This ensures exclusive formation of the imidazo[1,2-b]pyridazine regioisomer, as confirmed by -NMR analysis of reaction intermediates.
Carboxamide Coupling with Quinoline-6-amine
Following core formation, the carboxylic acid at position 6 undergoes activation using carbodiimide reagents (e.g., EDC·HCl) and coupling agents (e.g., HOBt) to facilitate amide bond formation with quinoline-6-amine. Optimized conditions involve refluxing in tetrahydrofuran (THF) with triethylamine as a base, achieving 80–85% yield after 6 hours. Excess quinoline-6-amine (1.5 equiv) is required to drive the reaction to completion, as unreacted starting material can complicate purification.
Modern Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing reaction times from 12 hours to 30–45 minutes. A protocol using 300 W irradiation at 120°C in DMF achieves 78% yield of the imidazo[1,2-b]pyridazine intermediate, with a 99% regioselectivity profile comparable to traditional methods. Energy consumption analysis shows a 55% reduction compared to conventional heating.
Ultrasound-Assisted Purification
Post-synthesis, ultrasound-assisted recrystallization in ethanol-water (7:3 v/v) enhances crystal purity from 92% to 98.5% by disrupting solvation layers and promoting uniform nucleation. This method reduces solvent usage by 30% compared to standard recrystallization techniques.
Industrial Scalability Considerations
While bench-scale synthesis relies on batch reactors, pilot-scale production employs continuous flow systems with immobilized catalysts (e.g., Pd/C pellets) to enhance throughput. A patent-pending method demonstrates a 90% yield at 1 kg scale using a tubular reactor with a residence time of 20 minutes. However, transitioning from DMF to less toxic solvents like cyclopentyl methyl ether (CPME) remains an area of active research.
Characterization and Quality Control
Final product validation requires:
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and imidazo[1,2-b]pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted imidazo[1,2-b]pyridazine and quinoline derivatives.
Scientific Research Applications
The compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of cancer therapy. Its ability to interfere with specific molecular targets makes it a candidate for developing new cancer treatments.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases:
- Cancer : It shows promise in inhibiting tumor growth through its action on specific kinases.
- Neurodegenerative Diseases : Its interaction with amyloid plaques positions it as a candidate for further research in treating conditions like Alzheimer’s disease.
Coordination Chemistry
In the field of coordination chemistry, 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide serves as a building block for synthesizing more complex molecules and ligands.
Material Science
The compound is also utilized in developing new materials with specific electronic or photophysical properties, indicating its versatility beyond biological applications.
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(Quinolin-6-yl)-imidazo[1,2-b]pyridazine | Kinase inhibition |
| 3-Methyl-imidazo[1,2-b]pyridazine derivatives | Anticancer properties |
Uniqueness
The structural uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
Case Study 1: Cancer Treatment
A study demonstrated that derivatives of imidazo[1,2-b]pyridazines can effectively inhibit Aurora kinases involved in cancer cell proliferation. The introduction of the quinoline moiety enhances the selectivity and potency against specific cancer cell lines.
Case Study 2: Neurodegenerative Disease Research
Research has shown that compounds similar to this compound bind effectively to amyloid-beta aggregates. This property suggests their potential use in developing therapies for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline and imidazo[1,2-b]pyridazine moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be contextualized by comparing it to structurally related compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula.
Key Comparisons
- Core Structure Variations: The imidazo[1,2-b]pyridazine core in the target compound is distinct from imidazo[1,2-a]pyrazine (e.g., compound in ) and imidazo[1,2-b][1,2,4]triazine (). Imidazo[1,2-b]pyridazine derivatives are generally more synthetically accessible than other isomers, enabling broader exploration .
- Substituent Effects: The quinolin-6-yl group in the target compound and ’s analog may enhance binding to aromatic-rich targets (e.g., kinases) but differ in linkage (carboxamide vs. methyl). Halogenated substituents (e.g., 4-chloro-2-fluorobenzyl in ) enhance lipophilicity and target affinity but may introduce toxicity risks .
- However, the quinoline-carboxamide substituent may confer unique selectivity . Imidazo[1,2-a]pyrazine derivatives () exhibit improved solubility due to pyrazine’s polarity, whereas the target compound’s pyridazine core may require formulation optimization for aqueous solubility .
Synthetic Accessibility :
- Transition-metal-catalyzed methods () enable efficient synthesis of imidazo[1,2-b]pyridazines, contrasting with multi-step routes for imidazo[1,2-b][1,2,4]triazines () .
Biological Activity
2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 304.38 g/mol. The structure features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit various mechanisms that contribute to their biological effects:
- Kinase Inhibition : Imidazo[1,2-b]pyridazines have been shown to inhibit key kinases involved in cell proliferation and survival pathways, such as Aurora kinases and VEGFR. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Binding Affinity : Studies have demonstrated that these compounds can bind effectively to amyloid plaques and other targets in vitro, suggesting potential applications in neurodegenerative diseases .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative similar to this compound was evaluated for its ability to induce apoptosis in A549 lung cancer cells. The study found significant induction of apoptosis with a corresponding decrease in cell viability .
- Case Study 2 : In a model assessing angiogenesis, compounds from this class were shown to inhibit endothelial cell proliferation and migration, indicating potential utility in preventing tumor vascularization .
Q & A
Advanced Research Question
- tert-Butyl group : Enhances hydrophobic interactions with kinase hinge regions, improving binding affinity. Compare IC50 values against kinases (e.g., MET, EGFR) using analogues lacking this group .
- Quinolinyl substituent : The planar aromatic system facilitates π-π stacking in ATP-binding pockets. Replace with pyridinyl or phenyl groups to assess selectivity via kinase panel screens .
Methodological Approach :- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with surface plasmon resonance (SPR) to measure binding kinetics .
What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-b]pyridazine derivatives?
Data Contradiction Analysis
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 μM vs. 1 mM) in kinase inhibition assays. Standardize using the ADP-Glo™ Kinase Assay .
- Cellular permeability : Use Caco-2 monolayer assays to compare membrane permeability of analogues with divergent activity in cellular vs. enzymatic assays .
- Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan®) to identify non-kinase targets .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?
Q. Advanced Methodological Guidance
- Metabolic hotspots : Identify labile sites (e.g., tert-butyl oxidation) via liver microsome assays. Introduce electron-withdrawing groups (e.g., fluorine) to slow CYP450-mediated degradation .
- Bioisosteric replacement : Replace the quinolinyl group with a 1,3-thiazole ring to reduce CYP3A4 interaction while maintaining potency (Table 1) .
Q. Table 1. Comparative Metabolic Stability of Analogues
| Derivative | Half-life (Human Liver Microsomes) | Key Modification |
|---|---|---|
| Parent compound | 12 min | - |
| Fluorinated analogue | 45 min | 3-F substituent on pyridazine |
| Thiazole analogue | 60 min | Quinolinyl → 1,3-thiazole |
What strategies validate target engagement in cellular models for this compound?
Q. Experimental Design
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of kinases (e.g., MET) in lysates treated with the compound .
- CRISPR-Cas9 knockout : Generate kinase-deficient cell lines (e.g., MET KO) and compare compound efficacy vs. wild-type .
- Phosphoproteomics : Use LC-MS/MS to quantify phosphorylation changes in downstream signaling nodes (e.g., ERK, AKT) .
How can reactivity at the imidazo[1,2-b]pyridazine core be exploited for chemical diversification?
Q. Methodological Answer
- Electrophilic substitution : Brominate at position 3 using NBS to enable Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
- Photocatalyzed oxidation : Convert tert-butyl to ketone using Ru(bpy)₃²⁺/light, enabling further derivatization (e.g., hydrazone formation) .
- Nucleophilic displacement : Replace the 6-carboxamide with amines via SNAr under microwave irradiation (150°C, DMSO) .
What computational tools predict off-target interactions and toxicity risks?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate binding to homologous kinases (e.g., ABL1 vs. MET) to assess selectivity .
- ToxCast profiling : Use EPA’s ToxCast database to screen for endocrine disruption or hepatotoxicity .
- QSAR models : Train models on imidazo[1,2-b]pyridazine datasets to forecast hERG inhibition or Ames test outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
